bromobenzene;iodozinc(1+)
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Overview
Description
Bromobenzene;iodozinc(1+) is a compound that consists of a benzene ring substituted with a bromine atom and a zinc iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromobenzene is typically synthesized by the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction involves the substitution of a hydrogen atom on the benzene ring with a bromine atom. The preparation of iodozinc(1+) involves the reaction of zinc with iodine under controlled conditions to form zinc iodide.
Industrial Production Methods
Industrial production of bromobenzene involves the use of large-scale bromination reactors where benzene is treated with bromine in the presence of a catalyst. The reaction is carefully controlled to ensure high yield and purity of the product. Zinc iodide is produced by the direct reaction of zinc metal with iodine, often in a solvent such as ethanol to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Bromobenzene;iodozinc(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: Bromobenzene can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as the Suzuki reaction, where it forms new carbon-carbon bonds.
Reduction Reactions: Bromobenzene can be reduced to benzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products include phenols, anilines, and other substituted benzenes.
Coupling: Products include biaryls and other complex organic molecules.
Reduction: The major product is benzene.
Scientific Research Applications
Bromobenzene;iodozinc(1+) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenyl groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a hepatotoxic agent.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of flame retardants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bromobenzene;iodozinc(1+) involves its ability to participate in various chemical reactions due to the presence of the bromine and zinc iodide moieties. The bromine atom can act as a leaving group in substitution reactions, while the zinc iodide can facilitate the formation of organozinc intermediates in coupling reactions . These intermediates can then react with other compounds to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: Similar to bromobenzene but with a fluorine atom instead of bromine.
Chlorobenzene: Contains a chlorine atom instead of bromine.
Iodobenzene: Contains an iodine atom instead of bromine.
Uniqueness
Bromobenzene;iodozinc(1+) is unique due to the presence of both bromine and zinc iodide moieties, which allows it to participate in a wider range of chemical reactions compared to its analogs
Properties
Molecular Formula |
C6H4BrIZn |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
bromobenzene;iodozinc(1+) |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI Key |
PLIIAGJFCAKUCV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)Br.[Zn+]I |
Origin of Product |
United States |
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